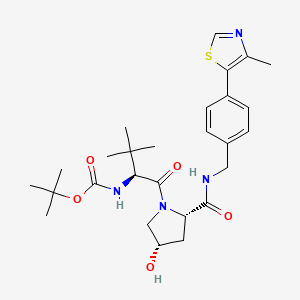

(S,S,S)-AHPC-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H38N4O5S |

|---|---|

Peso molecular |

530.7 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20-,22+/m0/s1 |

Clave InChI |

PKNFPFFOAWITLF-JAXLGGSGSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling (S,S,S)-AHPC-Boc: A Technical Guide to a Key Negative Control in PROTAC Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and application of (S,S,S)-AHPC-Boc. This compound serves as a critical negative control in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Its significance lies in its stereochemical relationship to the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, enabling researchers to validate the specific mechanism of action of their targeted protein degraders.

Chemical Structure and Properties

This compound, also known as (S,S,S)-VH032-Boc, is the inactive diastereomer of the VHL ligand (S,R,S)-AHPC-Boc. The specific stereochemistry at the 4-position of the hydroxyproline ring abrogates its binding to the VHL E3 ligase. This property makes it an ideal tool for control experiments in PROTAC-mediated protein degradation studies.

| Property | Value |

| IUPAC Name | tert-butyl (S)-1-((2S,4S)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate |

| SMILES String | O=C(N1C--INVALID-LINK--O)--INVALID-LINK--NC(OC(C)(C)C)=O |

| CAS Number | 1797406-74-6 |

| Molecular Formula | C27H38N4O5S |

| Molecular Weight | 530.68 g/mol |

| Purity (Typical) | ≥95% |

Role in PROTAC Technology and the VHL Signaling Pathway

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. This pathway is a key regulator of the cellular response to changes in oxygen levels.

The active isomer, (S,R,S)-AHPC-Boc, mimics the binding motif of HIF-1α, allowing it to recruit the VHL E3 ligase. In a PROTAC, this VHL ligand brings the E3 ligase into close proximity with the target protein, leading to the target's ubiquitination and degradation.

This compound, due to its stereochemistry, does not bind to VHL. Therefore, a PROTAC constructed with this compound should not be able to recruit the VHL E3 ligase and, consequently, should not induce the degradation of the target protein. This makes it an essential negative control to demonstrate that the observed protein degradation is a direct result of the specific recruitment of the VHL E3 ligase by the active PROTAC.

VHL-HIF-1α Signaling Pathway

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

General Synthesis Strategy

-

(S)-tert-leucine-Boc: A commercially available Boc-protected amino acid.

-

(2S, 4S)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative: This chiral building block is crucial for establishing the (S,S,S) stereochemistry. Its synthesis would require stereoselective methods.

-

(4-(4-methylthiazol-5-yl)phenyl)methanamine: The "warhead" portion that would be linked to a target protein ligand in a full PROTAC molecule.

The synthesis would likely proceed through a series of protection, coupling, and deprotection steps, with careful control of stereochemistry at each chiral center.

Experimental Workflow for Evaluating PROTAC Activity Using this compound as a Negative Control

This workflow outlines the key steps to demonstrate that the degradation of a target protein by a PROTAC is dependent on the recruitment of the VHL E3 ligase.

Caption: Experimental workflow for validating VHL-dependent protein degradation using a negative control PROTAC.

Detailed Methodologies for Key Experiments:

1. Cell Culture and Treatment:

-

Cells expressing the protein of interest are cultured to an appropriate confluency.

-

Cells are treated with the active PROTAC, the negative control PROTAC (containing this compound), or a vehicle control (e.g., DMSO) at various concentrations and for different time points.

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for the subsequent Western blot.

3. Western Blot Analysis:

-

Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

-

A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to normalize for protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

4. Data Analysis and Interpretation:

-

The intensity of the protein bands is quantified using densitometry software.

-

The level of the target protein is normalized to the loading control.

-

The percentage of protein degradation is calculated relative to the vehicle-treated control.

-

The expected outcome is a significant reduction in the target protein level in cells treated with the active PROTAC, while no significant degradation is observed in cells treated with the negative control PROTAC or the vehicle. This result confirms that the observed protein degradation is dependent on the specific recruitment of the VHL E3 ligase.

The Inactive Epimer: A Technical Guide to the Role of (S,S,S)-AHPC-Boc in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. The rational design and validation of PROTACs rely on a deep understanding of their mechanism of action and the use of appropriate controls to ensure experimental rigor. This technical guide provides an in-depth exploration of (S,S,S)-AHPC-Boc , a critical negative control reagent in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its proper use is essential for validating that the observed protein degradation is a direct result of the intended PROTAC-mediated pathway.

Core Concept: The Stereochemical Imperative of VHL Recognition

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The VHL E3 ligase is one of the most commonly recruited ligases in PROTAC design. The binding of a PROTAC to VHL is highly specific and exquisitely dependent on the stereochemistry of the VHL ligand.

The active, VHL-binding diastereomer is (S,R,S)-AHPC-Boc (also known as VH032-Boc). In contrast, This compound is its epimer, differing in the stereochemistry at the hydroxyproline moiety. This single stereochemical inversion abrogates any significant binding to VHL.[1][2] Consequently, a PROTAC constructed with this compound is unable to recruit the VHL E3 ligase and thus cannot mediate the ubiquitination and subsequent degradation of the target protein. This makes it an ideal negative control to demonstrate the VHL-dependent mechanism of action of its active counterpart.

Data Presentation: Comparative Binding Affinities

The efficacy of a VHL-recruiting PROTAC is fundamentally linked to the binding affinity of its VHL ligand. While (S,R,S)-AHPC-Boc and its derivatives bind to VHL with high affinity, this compound exhibits a dramatically reduced or absent affinity. The following table summarizes the known binding affinities, highlighting the critical difference between the active ligand and the conceptual basis for the inactive control.

| Compound | Stereochemistry | Role in PROTAC | VHL Binding Affinity (Kd/IC50) |

| VH032 (parent of (S,R,S)-AHPC-Boc) | (S,R,S) | Active VHL Ligand | Kd: 185 ± 7 nM[3] |

| This compound | (S,S,S) | Inactive Negative Control | Not reported/No significant binding |

Note: While a specific Kd or IC50 value for this compound is not consistently reported in the literature, it is widely accepted as a non-binder for the purposes of experimental control.

Experimental Protocols

The use of this compound as a negative control is crucial in the following key experiments to validate the mechanism of action of a VHL-recruiting PROTAC.

Protein Degradation Assay (Western Blot)

This assay directly measures the reduction in the levels of the target protein upon treatment with the PROTAC.

Objective: To demonstrate that protein degradation is dependent on the active (S,R,S)-AHPC-Boc-containing PROTAC and does not occur with the inactive this compound-containing control.

-

Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a concentration range of the active PROTAC and the this compound-containing negative control PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare the degradation levels between the active PROTAC and the inactive control.

In Vitro Ubiquitination Assay

This assay assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Objective: To confirm that the ubiquitination of the target protein is mediated by the formation of a ternary complex with VHL, which is only possible with the active PROTAC.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL/Elongin B/Elongin C (VBC) complex

-

Recombinant target protein

-

Ubiquitin (biotinylated or fluorescently labeled for detection)

-

ATP

-

-

PROTAC Addition: Add the active PROTAC or the this compound-containing negative control PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein or an antibody against the ubiquitin tag (e.g., streptavidin-HRP for biotinylated ubiquitin).

-

-

Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of the active PROTAC. These bands should be significantly reduced or absent in the reactions with the this compound negative control.

Ternary Complex Formation Assay (TR-FRET)

This biophysical assay measures the proximity-based interaction between the target protein and the E3 ligase induced by the PROTAC.

Objective: To quantitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex and to demonstrate that this formation is dependent on the active (S,R,S) stereochemistry.

Methodology:

-

Reagent Preparation:

-

Label the recombinant VBC complex with a terbium (Tb) cryptate donor fluorophore.

-

Label the recombinant target protein with a suitable acceptor fluorophore (e.g., d2).

-

-

Assay Plate Setup: In a low-volume 384-well plate, add the labeled VBC complex and the labeled target protein at optimized concentrations in an appropriate assay buffer.

-

Compound Addition: Add a serial dilution of the active PROTAC and the this compound-containing negative control PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is expected for the active PROTAC, indicating the formation and subsequent disruption (hook effect) of the ternary complex with increasing PROTAC concentration. The this compound control should not produce a significant TR-FRET signal, confirming its inability to form the ternary complex.

Mandatory Visualizations

Signaling Pathways

Caption: PROTAC Mechanism: Active vs. Inactive Control.

Experimental Workflows

Caption: Western Blot Workflow for PROTAC Validation.

Caption: TR-FRET Workflow for Ternary Complex Analysis.

Conclusion

The judicious use of this compound as a negative control is indispensable for the rigorous validation of VHL-recruiting PROTACs. By demonstrating a lack of target protein degradation, ubiquitination, and ternary complex formation, researchers can unequivocally attribute the activity of their lead PROTACs to the intended VHL-mediated mechanism. This technical guide provides the foundational knowledge, data context, and experimental frameworks necessary for the effective implementation of this critical control in PROTAC discovery and development programs.

References

(S,S,S)-AHPC-Boc: A Technical Guide to its Application as a Negative Control for von Hippel-Lindau (VHL) E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving field of targeted protein degradation, the use of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical component of rigorous PROTAC research is the validation of on-target effects, specifically the dependency of protein degradation on the recruited E3 ligase. This technical guide provides an in-depth overview of (S,S,S)-AHPC-Boc, the inactive diastereomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Boc. Due to its stereochemical configuration, this compound is unable to bind to VHL, rendering it an indispensable negative control for confirming VHL-mediated protein degradation. This document outlines the mechanism of action, presents key experimental data, and provides detailed protocols for its use in validating the VHL-dependency of PROTAC-induced effects.

Introduction: The Critical Role of Negative Controls in PROTAC Research

PROTACs are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly utilized E3 ligases in PROTAC design.

To ensure that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action—that is, the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase—it is essential to employ appropriate negative controls. An ideal negative control should be structurally similar to the active PROTAC but deficient in a key aspect of its function, such as binding to the E3 ligase.

This compound serves as an exemplary negative control for VHL-recruiting PROTACs. It is the stereoisomer of the active VHL ligand, (S,R,S)-AHPC-Boc. The specific stereochemistry of the hydroxyproline moiety in VHL ligands is crucial for binding to the VHL protein. The (S,R,S) configuration allows for the necessary interactions within the VHL binding pocket, while the (S,S,S) configuration of the epimer abrogates this binding.[1][2] This makes this compound an invaluable tool for dissecting the VHL-dependent pharmacology of a PROTAC.

Mechanism of Inaction: Why this compound Fails to Bind VHL

The binding of ligands to the VHL E3 ligase is highly dependent on the precise three-dimensional arrangement of chemical groups that interact with the protein's binding pocket. The active isomer, (S,R,S)-AHPC-Boc, presents its hydroxyproline group in a conformation that allows for critical hydrogen bonding and hydrophobic interactions with key residues in VHL.

In contrast, this compound, due to its inverted stereocenter at the hydroxyproline, cannot adopt the correct conformation to engage with the VHL binding site effectively. This steric hindrance prevents the formation of a stable complex, thus inhibiting its ability to recruit VHL to a target protein.

The logical relationship for VHL-mediated protein degradation and the role of the negative control can be visualized as follows:

Figure 1. Logical workflow of active versus negative control PROTACs.

Quantitative Data: Binding Affinity and Degradation

While direct binding affinity data for this compound is not extensively published, its lack of VHL binding is a well-established principle in the design of negative control PROTACs. The functional consequence of this lack of binding is the absence of target protein degradation. The following table summarizes the expected outcomes when comparing a PROTAC containing the active (S,R,S) VHL ligand to one containing the inactive (S,S,S) epimer.

| Parameter | (S,R,S)-AHPC-Boc based PROTAC | This compound based PROTAC (Negative Control) | Reference |

| VHL Binding Affinity (Kd) | High Affinity (nM to low µM range) | No significant binding | [] |

| Target Protein Degradation (DC50) | Potent (nM to low µM range) | Inactive (No degradation observed) | [][4] |

| Ternary Complex Formation | Forms a stable ternary complex with POI and VHL | Does not form a stable ternary complex |

Experimental Protocols

The primary application of this compound is as a negative control in cellular and biochemical assays to demonstrate that the degradation of a target protein by a PROTAC is VHL-dependent.

Western Blotting to Confirm VHL-Dependent Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC. By comparing the effects of the active PROTAC with the negative control, one can ascertain the VHL-dependency of the degradation.

Experimental Workflow:

Figure 2. Western blot workflow for PROTAC activity assessment.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Prepare stock solutions of the active PROTAC and the this compound containing negative control PROTAC in DMSO.

-

Treat cells with increasing concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

A significant reduction in the target protein level with the active PROTAC and no significant change with the this compound control PROTAC confirms VHL-dependent degradation.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate Lack of VHL Interaction

Co-IP can be used to show that the negative control PROTAC does not induce an interaction between the target protein and VHL.

Methodology Outline:

-

Treat cells expressing the target protein with the active PROTAC, the this compound control PROTAC, or a vehicle control. To prevent degradation of the target protein and trap the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).

-

Lyse the cells under non-denaturing conditions.

-

Incubate the cell lysates with an antibody against the target protein or a tag on the protein.

-

Use protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze by Western blotting using antibodies against the target protein and VHL.

-

A band for VHL should be observed in the sample treated with the active PROTAC, but not in the vehicle or this compound control samples, demonstrating that the interaction is dependent on the active VHL ligand.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

Quantitative mass spectrometry-based proteomics can provide a global view of protein level changes in response to PROTAC treatment, confirming the selectivity of the degrader and the VHL-dependent mechanism.

Experimental Workflow:

Figure 3. Quantitative mass spectrometry workflow.

Detailed Methodology:

-

Cell Treatment and Protein Digestion:

-

Treat cells as described for the Western blot experiment.

-

Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw data to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly downregulated in the active PROTAC-treated sample compared to the vehicle and the this compound control samples.

-

The target protein should be among the most significantly downregulated proteins in the active PROTAC sample, with no significant change in the negative control sample.

-

Conclusion

This compound is an essential tool for researchers in the field of targeted protein degradation. Its inability to bind to VHL makes it the definitive negative control for validating the mechanism of action of VHL-recruiting PROTACs. By incorporating this compound-containing control molecules into experimental workflows, scientists can confidently demonstrate that the observed degradation of their target protein is a direct consequence of VHL E3 ligase recruitment, thereby ensuring the robustness and reliability of their findings. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing the development of novel protein degraders.

References

In-Depth Technical Guide: Synthesis and Purification of (S,S,S)-AHPC-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC-Boc, the tert-butyloxycarbonyl-protected form of (2S,3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, serves as a critical negative control in the development of Proteolysis Targeting Chimeras (PROTACs). While its diastereomer, (S,R,S)-AHPC-Boc (VH032-Boc), is an active ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the (S,S,S) isomer does not bind to VHL and is therefore used to demonstrate the specificity and mechanism of action of PROTACs.[1][2] Despite its importance, a detailed, publicly available experimental protocol for the specific synthesis and purification of the (S,S,S) diastereomer is not readily found in the scientific literature.

This technical guide addresses this gap by proposing a scientifically grounded, albeit theoretical, multi-step synthesis and purification strategy for this compound. The proposed methodologies are based on established principles of stereoselective synthesis and diastereomer separation, drawing parallels from the well-documented synthesis of its active (S,R,S) counterpart and related chiral compounds.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a stereoselective aldol reaction to establish the initial chiral centers, followed by functional group manipulations and a final Boc-protection step. The purification of the desired diastereomer is a critical challenge that can be addressed through chiral chromatography.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on analogous syntheses of similar chiral amino acids and VHL ligands. Optimization of reaction conditions and purification methods would be necessary in a laboratory setting.

Step 1: Stereoselective Aldol Reaction

This initial step aims to create the carbon backbone with the desired, albeit mixed, stereochemistry.

Methodology:

-

To a solution of N-Boc-L-phenylalaninal (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of the boron enolate of a propionate equivalent (e.g., S-phenyl propionate, 1.2 eq) in DCM, pre-formed by reaction with di-n-butylboron triflate and a tertiary amine base (e.g., triethylamine).

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of aldol adducts.

Step 2: Functional Group Manipulation (Azide Introduction and Reduction)

This two-part step converts the hydroxyl group to an amine with the desired stereochemistry.

Methodology:

-

Mesylation: To a solution of the crude aldol adduct mixture (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours.

-

Azide Displacement: Add sodium azide (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and stir the reaction vigorously at room temperature overnight. This SN2 reaction will invert the stereocenter at the hydroxyl-bearing carbon.

-

Reduction: After completion of the azide displacement, the crude azide intermediate is reduced to the primary amine. A standard method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

-

After the reduction is complete, filter the catalyst (if applicable) and concentrate the solution to yield the crude amino acid ester.

Step 3: Boc Protection

The final synthetic step is the protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group.

Methodology:

-

Dissolve the crude amino acid ester (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected diastereomeric mixture.

Purification Protocol

The primary challenge in this synthesis is the separation of the (S,S,S) diastereomer from the other stereoisomers formed during the aldol reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Columns such as those based on immobilized polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating chiral compounds.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is necessary to achieve baseline separation of the diastereomers.

-

Preparative HPLC: Once optimal conditions are identified on an analytical scale, the method can be scaled up to a preparative HPLC system to isolate the this compound isomer in sufficient quantities.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired diastereomer peak. Analyze the purity of the collected fractions by analytical chiral HPLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Caption: Workflow for the purification of this compound.

Data Presentation

As this guide presents a proposed synthesis, experimental data is not available. However, for researchers undertaking this synthesis, the following tables provide a template for organizing the expected quantitative data.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) |

| 1 | Aldol Reaction | N-Boc-L-phenylalaninal, Boron enolate | DCM | -78 | 2-4 | - |

| 2a | Mesylation | Crude aldol adduct, MsCl, Et3N | DCM | 0 | 1-2 | - |

| 2b | Azide Displacement | Crude mesylate, NaN3 | DCM | RT | 12-16 | - |

| 2c | Reduction | Crude azide, Pd/C, H2 | MeOH | RT | 4-6 | - |

| 3 | Boc Protection | Crude amine, Boc2O, NaHCO3 | Dioxane/H2O | RT | 12-16 | - |

Table 2: Purification Data

| Compound | Purification Method | Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) | Isolated Yield (%) |

| This compound | Preparative Chiral HPLC | Chiralpak IA (example) | Hexane:Isopropanol (90:10) | 10 | >99 | - |

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis and purification of this compound. The proposed multi-step synthesis, culminating in a critical chiral HPLC purification, offers a viable pathway for obtaining this essential negative control for PROTAC research. The successful synthesis and isolation of this compound will enable researchers to conduct rigorous experiments to validate the on-target effects of their VHL-recruiting PROTACs, thereby advancing the development of this promising therapeutic modality. The provided templates for data organization will aid in the systematic documentation and reporting of experimental results.

References

Decoding the Stereochemistry of AHPC-Boc: A Technical Guide for Researchers

An In-depth Examination of the Stereoisomers of a Key von Hippel-Lindau (VHL) Ligand for Proteolysis-Targeting Chimeras (PROTACs)

Introduction

(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid, commonly referred to as AHPC, is a critical building block in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its Boc-protected form, AHPC-Boc, is a widely utilized component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative therapeutic agents designed to induce the degradation of specific target proteins. The stereochemistry of the AHPC-Boc core is paramount to its biological activity, as different stereoisomers exhibit markedly different binding affinities for the VHL protein. This technical guide provides a comprehensive overview of the stereoisomers of AHPC-Boc, including their synthesis, separation, and biological significance, to aid researchers and drug development professionals in this rapidly evolving field.

The core structure of AHPC contains three chiral centers, giving rise to a total of eight possible stereoisomers (2³). The biological efficacy of PROTACs containing AHPC-Boc is critically dependent on the specific stereoisomer used, with the (1R, 2S, 4R) configuration generally recognized as the most active for VHL binding. This guide will delve into the nuances of these stereoisomers to provide a clear understanding of their properties and handling.

Stereoisomers of AHPC-Boc

The eight stereoisomers of AHPC-Boc arise from the different spatial arrangements of the amino, hydroxyl, and carboxyl groups on the cyclopentane ring. The naming of each isomer follows the Cahn-Ingold-Prelog (CIP) priority rules, designating each chiral center as either (R) or (S).

While the (S,R,S)-AHPC-Boc isomer is widely recognized as the active VHL ligand, its epimer, (S,S,S)-AHPC-Boc, often serves as a negative control in experimental setups.[1] A comprehensive understanding of all eight stereoisomers is crucial for the rational design and synthesis of potent and selective PROTACs.

Synthesis and Chiral Separation of AHPC-Boc Stereoisomers

The synthesis of specific AHPC-Boc stereoisomers is a complex process that often involves diastereoselective or enantioselective strategies. A general approach involves the synthesis of a racemic or diastereomeric mixture of the AHPC core, followed by chiral resolution to isolate the desired stereoisomer.

Experimental Protocols

1. General Synthesis of AHPC Core:

A common synthetic route to the AHPC core involves the use of a chiral glycine equivalent. For instance, an asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been reported, which can be adapted for AHPC synthesis. This method utilizes the alkylation of (S)- and (R)-glycine equivalents with respective stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide.

2. Boc Protection:

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis and can be readily applied to the AHPC core.

-

Protocol: Dissolve the AHPC amino acid in a suitable solvent such as a mixture of dioxane and water. Add sodium hydroxide to adjust the pH to approximately 10-11. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-protected product with an organic solvent.

3. Chiral Separation using High-Performance Liquid Chromatography (HPLC):

Chiral preparative HPLC is a powerful technique for the separation of stereoisomers. The choice of chiral stationary phase (CSP) is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral compounds.

-

Protocol:

-

Column Selection: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is selected based on initial screening.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

-

Preparative Separation: The racemic or diastereomeric mixture of AHPC-Boc is dissolved in a suitable solvent and injected onto the preparative HPLC system. The separated stereoisomers are collected as they elute from the column.

-

Analysis: The purity of the collected fractions is confirmed using analytical chiral HPLC.

-

Quantitative Data: VHL Binding Affinity

It is important to note that the linker and the target protein-binding ligand in a PROTAC molecule can also influence the overall binding affinity and degradation efficacy. Therefore, the selection of the optimal AHPC-Boc stereoisomer should be considered in the context of the entire PROTAC molecule.

Physicochemical Properties

The physicochemical properties of the individual stereoisomers, such as melting point, solubility, and lipophilicity (LogP), are important for their handling, formulation, and pharmacokinetic properties. Due to the limited availability of isolated and characterized individual stereoisomers, a comprehensive table of these properties is not currently available in the public domain. Researchers are encouraged to characterize these properties upon successful isolation of each stereoisomer.

Visualization of Key Pathways and Workflows

VHL E3 Ligase Ubiquitination Pathway

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex. This complex plays a crucial role in the cellular process of ubiquitination, which marks proteins for degradation by the proteasome. In the context of PROTACs, the AHPC-Boc moiety binds to VHL, recruiting the E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation.

Caption: VHL E3 ligase ubiquitination pathway initiated by a PROTAC.

Experimental Workflow for Stereoisomer Analysis

The following workflow outlines the key steps involved in the synthesis, separation, and characterization of AHPC-Boc stereoisomers.

Caption: Experimental workflow for AHPC-Boc stereoisomer analysis.

Conclusion

The stereochemistry of AHPC-Boc is a critical consideration in the design and development of effective VHL-based PROTACs. A thorough understanding of the synthesis, separation, and biological activity of each stereoisomer is essential for advancing this promising therapeutic modality. This technical guide provides a foundational understanding for researchers, emphasizing the importance of precise stereochemical control and offering a framework for the experimental protocols required for the successful isolation and characterization of these important molecules. Further research to fully characterize all eight stereoisomers of AHPC-Boc and to elucidate their structure-activity relationships will undoubtedly contribute to the development of next-generation protein degraders with enhanced potency and selectivity.

References

The Inactive State: A Deep Dive into the (S,S,S)-AHPC-Boc Stereoisomer's Cellular Mechanism of Inaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism behind the cellular inaction of (S,S,S)-AHPC-Boc, a stereoisomer of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc. A comprehensive understanding of why specific stereoisomers of a compound are inactive is paramount in the development of highly specific and potent therapeutics, particularly in the burgeoning field of targeted protein degradation. This document provides a detailed analysis of the structural and biochemical basis for the inactivity of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key molecular interactions and pathways.

Introduction: The Critical Role of Stereochemistry in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery to eliminate specific target proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. The binding of the PROTAC to both the target protein and VHL facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The precise three-dimensional arrangement of atoms, or stereochemistry, within the E3 ligase ligand is a critical determinant of its binding affinity and, consequently, the efficacy of the PROTAC. Even minor changes in the spatial orientation of functional groups can lead to a complete loss of biological activity. The AHPC-Boc series of molecules provides a classic example of this principle, where the (S,R,S) stereoisomer is a potent VHL ligand, while the (S,S,S) stereoisomer is inactive. This guide will dissect the underlying reasons for this stereochemical selectivity.

The Molecular Basis of this compound Inaction: A Failure to Engage VHL

The fundamental reason for the cellular inaction of this compound is its inability to effectively bind to the von Hippel-Lindau (VHL) protein. This lack of binding prevents the formation of the crucial ternary complex (Target Protein-PROTAC-VHL), thereby halting the entire downstream process of ubiquitination and protein degradation.

The key to the high-affinity binding of the active (S,R,S)-AHPC-Boc isomer lies in its ability to mimic the endogenous VHL substrate, hypoxia-inducible factor 1-alpha (HIF-1α). The active isomer correctly positions its functional groups to engage in a network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket.

In contrast, the stereochemical configuration of this compound results in a three-dimensional shape that is incompatible with the VHL binding site. The incorrect orientation of key functional groups, particularly at the chiral centers, leads to steric clashes and prevents the formation of the necessary stabilizing interactions.

While a crystal structure of this compound in complex with VHL is not available due to its inability to form a stable complex, molecular modeling and docking studies can provide a visual and energetic explanation for this lack of binding. These computational models typically show that the (S,S,S) isomer cannot adopt a low-energy conformation that fits within the binding pocket, resulting in a high and unfavorable binding energy.

Quantitative Analysis of Stereoisomer Binding Affinity

The difference in the biological activity of the AHPC-Boc stereoisomers is starkly reflected in their binding affinities for the VHL protein. While the active (S,R,S) isomer exhibits strong binding, the inactive (S,S,S) isomer shows negligible affinity. This quantitative data underscores the critical importance of correct stereochemistry.

| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |

| (S,R,S)-AHPC-Boc | VHL | ~1.5 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| This compound | VHL | No significant binding detected | Isothermal Titration Calorimetry (ITC) | [1] |

Note: The provided Kd for (S,R,S)-AHPC-Boc is an approximation based on published data for similar VHL ligands. The key takeaway is the significant difference in binding affinity compared to the inactive isomer.

Signaling Pathways: The Consequence of Inaction

To fully appreciate the inaction of this compound, it is essential to visualize the signaling pathway it fails to initiate. The following diagrams, generated using the DOT language for Graphviz, illustrate the intended pathway of an active VHL-recruiting PROTAC and the point of failure for the inactive stereoisomer.

Caption: Intended signaling pathway of an active VHL-recruiting PROTAC.

Caption: Mechanism of inaction of this compound due to lack of VHL binding.

Experimental Protocols for Assessing Compound Activity

Determining the activity, or lack thereof, of a PROTAC and its constituent ligands requires a suite of biophysical and cell-based assays. The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand and a protein.

Methodology:

-

Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Ligand Preparation: Dissolve the AHPC-Boc stereoisomer in a compatible solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in both the protein and ligand solutions.

-

ITC Experiment:

-

Load the VBC protein complex into the sample cell of the ITC instrument.

-

Load the AHPC-Boc ligand into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

A control experiment with ligand injected into buffer should be performed to subtract the heat of dilution.

-

-

Data Analysis: The resulting thermogram is analyzed using fitting software to determine the thermodynamic parameters of the binding interaction. For an inactive compound like this compound, the heat changes will be minimal and will not fit to a binding isotherm.

Cellular Protein Degradation Assay (Western Blot)

Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line that expresses the target protein of interest.

-

Treat the cells with varying concentrations of the active PROTAC, the inactive this compound as a negative control, and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control. A significant reduction in the target protein level in the presence of the active PROTAC, but not the inactive control, indicates successful degradation.

Experimental Workflow Visualization

The logical flow of experiments to characterize a novel PROTAC and its inactive control is crucial for efficient drug development. The following diagram illustrates a typical experimental workflow.

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion

The case of this compound serves as a powerful illustration of the principle of stereochemical control in drug design. Its cellular inaction is a direct consequence of its incorrect three-dimensional structure, which precludes binding to its intended target, the VHL E3 ligase. This lack of engagement at the molecular level prevents the initiation of the downstream cascade of ubiquitination and proteasomal degradation. For researchers in the field of targeted protein degradation, a thorough understanding of these structure-activity relationships is indispensable for the rational design of potent and selective next-generation therapeutics. The use of inactive stereoisomers as negative controls remains a cornerstone of rigorous experimental design, enabling the unambiguous attribution of biological effects to the specific engagement of the intended cellular machinery.

References

The Genesis of VHL Ligands: From Hypoxic Pathways to Targeted Protein Degradation

A Technical Guide on the Discovery and History of Von Hippel-Lindau (VHL) Ligands for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin-2.[1][2] This complex, often referred to as VCB-CUL2, plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[3][4] The most well-characterized substrate of VHL is the alpha subunit of hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to low oxygen levels.[5] The discovery of small-molecule ligands that can bind to VHL has been a watershed moment, not only for modulating the hypoxic response but also for pioneering the field of targeted protein degradation through technologies like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the discovery, history, and key methodologies associated with VHL ligands.

The VHL-HIF-1α Axis: Nature's Blueprint for Ligand Design

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification creates a binding site for the VHL protein, leading to the ubiquitination and degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, causing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in processes like angiogenesis.

The initial breakthrough in designing VHL ligands came from studying this natural protein-protein interaction (PPI). Crystal structures of the VHL complex bound to a peptide fragment of HIF-1α revealed that a hydroxylated proline (Hyp) residue was the critical recognition motif, fitting snugly into a specific pocket on the VHL surface. This peptide, specifically the region around Hyp564, became the foundational template for the first generation of VHL inhibitors.

From Peptides to Potent Small Molecules: A Timeline of Discovery

The journey from a peptide fragment to drug-like small molecules was a multi-year effort driven by structure-guided design and medicinal chemistry.

-

Early Peptide Mimetics: The first inhibitors were direct mimics of the HIF-1α peptide, centered around the crucial (2S,4R)-4-hydroxyproline (Hyp) core. These initial compounds successfully recapitulated the key binding interactions but had modest potency, with IC50 values in the low micromolar range.

-

Structure-Guided Optimization: A significant leap forward came from systematic structure-activity relationship (SAR) studies. Researchers separately optimized the regions of the molecule corresponding to the left-hand side (LHS) and right-hand side (RHS) of the parent HIF-1α peptide. X-ray crystallography showed how these early ligands bound to VHL, revealing key hydrogen bonds with residues like Tyr98, Ser111, and His115.

-

The Birth of VH032: A major breakthrough was the development of VH032 . By replacing the peptidic LHS with an N-acetylated L-tert-leucine group, researchers created the first small-molecule inhibitor with a binding affinity (Kd of 185 nM) superior to the original HIF-1α peptide. This modification established a beneficial hydrogen bond with a structural water molecule in the VHL binding pocket.

-

Further Refinements (VH101 & VH298): Subsequent optimization focused on enhancing potency and cell permeability. Replacing the LHS methyl group of VH032 with a constrained cyclopropyl ring led to VH101 , which showed a 4-fold increase in binding affinity (Kd of 44 nM). The development of VH298 (Kd <100 nM) provided a valuable chemical probe with improved cellular activity, further solidifying the utility of these ligands in probing the VHL-HIF pathway.

The availability of these high-affinity, specific, and cell-permeable small-molecule ligands was a critical turning point, enabling the development of VHL-recruiting PROTACs. PROTACs are bifunctional molecules that link a VHL ligand to a ligand for a target protein, effectively "hijacking" the VHL E3 ligase to degrade proteins not naturally targeted by the VHL pathway. The first successful VHL-based PROTAC, MZ1, utilized VH032 to degrade the BET bromodomain protein BRD4.

Visualizing the Mechanism and Workflow

To better understand the biological context and development process, the following diagrams illustrate the key pathways and workflows.

References

- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VHL: A very hip ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][] This approach offers several potential advantages over traditional occupancy-driven inhibitors, including the ability to target proteins previously considered "undruggable," the potential for more profound and durable pathway inhibition, and efficacy at sub-stoichiometric concentrations due to its catalytic mechanism.[3][4]

This guide provides a technical overview of the core principles of TPD, focusing on the most mature technology: Proteolysis-Targeting Chimeras (PROTACs). We will delve into the fundamental biology of the Ubiquitin-Proteasome System (UPS), the mechanism of action of PROTACs, key quantitative parameters for their evaluation, and detailed experimental protocols for their characterization.

The Ubiquitin-Proteasome System (UPS): The Cell's Waste Disposal Machinery

The UPS is the primary mechanism for the degradation of most short-lived, soluble proteins in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle control, and signal transduction.[5] The process of marking a protein for degradation by the proteasome is known as ubiquitination. This is a highly regulated, ATP-dependent enzymatic cascade involving three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin, a highly conserved 76-amino acid protein, by forming a thioester bond.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and the specific substrate protein, catalyzing the transfer of ubiquitin to a lysine residue on the substrate. With over 600 distinct E3 ligases, they provide the specificity for the entire system.

The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.

The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

PROTACs: Hijacking the UPS for Targeted Degradation

PROteolysis-TArgeting Chimeras (PROTACs) are heterobifunctional small molecules designed to hijack the UPS. They consist of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

-

A chemical linker that tethers the two ligands.

The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge, inducing proximity between the POI and the E3 ligase. This proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical intermediate for degradation. Once the ternary complex is formed, the E3 ligase polyubiquitinates the POI, marking it for degradation by the 26S proteasome. A key feature of this process is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle.

Catalytic mechanism of action for a PROTAC molecule.

Data Presentation: Key Quantitative Parameters

The efficacy of a PROTAC is defined by several key quantitative parameters. These metrics are crucial for structure-activity relationship (SAR) studies and for comparing the potency and efficiency of different degrader molecules.

| Parameter | Definition | Typical Units | Significance |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. | nM or µM | A primary measure of degradation potency . A lower DC₅₀ indicates a more potent degrader. |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC, regardless of concentration. | % | A measure of degradation efficacy . A higher Dₘₐₓ indicates more complete removal of the target protein. |

| KD (binary) | The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone. | nM or µM | Indicates the affinity of the individual "warheads" of the PROTAC for their respective targets. |

| KD (ternary) | The dissociation constant for the formation of the ternary complex. | nM or µM | Reflects the stability of the key POI-PROTAC-E3 ligase complex. |

| α (Cooperativity) | The factor by which ternary complex formation is favored (or disfavored) compared to the individual binary binding events (α = KDbinary / KDternary). | Dimensionless | α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), which is often a hallmark of efficient degraders. α < 1 indicates negative cooperativity. |

Table 1: Example Degradation Parameters for Published PROTACs

| PROTAC | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 |

| dBET1 | BRD4 | CRBN | 22Rv1 | ~4 | >95 |

| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 |

| ARV-471 | Estrogen Receptor | CRBN | MCF7 | ~2 | >90 |

Note: The values presented are approximate and can vary based on the specific cell line, treatment duration, and assay conditions.

Experimental Protocols and Workflow

A systematic, multi-assay approach is required to fully characterize a novel PROTAC. The workflow generally progresses from biochemical validation of binding to cellular assessment of degradation and downstream functional effects.

A typical experimental workflow for PROTAC evaluation.

Detailed Methodologies for Key Experiments

A. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures binding kinetics (on- and off-rates) and affinity in real-time. It is highly effective for characterizing both binary and ternary complex interactions.

-

Objective: To quantify the kinetics and affinity of the PROTAC binding to its targets and to measure the stability and cooperativity of the ternary complex.

-

Principle: One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and/or the target protein (POI) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

-

Methodology:

-

Immobilization: Immobilize a purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex) onto an appropriate sensor chip (e.g., Ni-NTA or CM5 chip via amine coupling).

-

Binary Binding (PROTAC-E3): Inject serial dilutions of the PROTAC over the E3-immobilized surface to determine the binary KD.

-

Binary Binding (PROTAC-POI): This is typically measured in a separate experiment by immobilizing the POI or using solution-based affinity measurements if immobilization is challenging.

-

Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the POI and serial dilutions of the PROTAC.

-

Injection: Inject these POI-PROTAC solutions over the E3-immobilized surface. The resulting sensorgrams will reflect the formation of the ternary complex.

-

Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine association rates (kₐ), dissociation rates (kd), and the dissociation constant (KD). Calculate the cooperativity factor (α).

-

B. Cellular Protein Degradation Assay (Western Blot)

The Western blot is a standard and essential method to directly visualize and quantify the reduction in target protein levels within cells after PROTAC treatment.

-

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC in a specific cell line.

-

Principle: Cells are treated with a PROTAC, lysed, and the proteins are separated by size via gel electrophoresis. The target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization.

-

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., in a 6-well or 12-well plate) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with a species-appropriate HRP- or fluorescently-conjugated secondary antibody.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

-

-

Detection and Analysis:

-

For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

-

Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a dose-response curve (variable slope) to determine the DC₅₀ and Dₘₐₓ values.

-

-

This document is intended for informational purposes for a scientific audience and synthesizes information from publicly available research. All experimental procedures should be adapted and optimized for specific targets and laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for (S,S,S)-AHPC-Boc in Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing cellular machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

A common E3 ligase recruited by PROTACs is the von Hippel-Lindau (VHL) protein.[3] The molecule (S,R,S)-AHPC-Boc is a well-characterized VHL ligand used in the synthesis of VHL-recruiting PROTACs. Its diastereomer, (S,S,S)-AHPC-Boc, which has an opposite configuration at the hydroxyproline, lacks significant affinity for VHL.[3][] Consequently, a PROTAC synthesized with this compound serves as a critical negative control in degradation assays. Its use helps to demonstrate that the observed protein degradation is a direct result of the specific, stereoselective recruitment of the VHL E3 ligase and not due to off-target effects of the PROTAC molecule.

These application notes provide a detailed protocol for utilizing a PROTAC containing the active VHL ligand and its corresponding this compound-containing negative control in a cellular degradation assay to determine key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule forming a ternary complex with the target protein and an E3 ubiquitin ligase (in this case, VHL). This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

Caption: PROTAC-induced protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable. A potent PROTAC will have a low DC50 value and a high Dmax value. The this compound based negative control is expected to show no significant degradation, resulting in a very high or undetermined DC50 and a Dmax near 0%.

Table 1: Representative Degradation Data for a VHL-based PROTAC targeting Protein X

| Compound | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| Active PROTAC | Protein X | HeLa | 24 | 15 | >95 |

| Negative Control (this compound based) | Protein X | HeLa | 24 | >10,000 | <10 |

| Active PROTAC | Protein X | HEK293 | 24 | 25 | >90 |

| Negative Control (this compound based) | Protein X | HEK293 | 24 | >10,000 | <5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be experiment-dependent.

Experimental Protocols

Two common methods for quantifying protein degradation are Western Blotting and the HiBiT bioluminescent reporter assay.

Experimental Workflow Overview

Caption: General workflow for a PROTAC degradation assay.

Protocol 1: Western Blotting for DC50 and Dmax Determination

This protocol details the steps to quantify target protein levels following PROTAC treatment using traditional Western Blotting.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

Active PROTAC and this compound Negative Control (stock solutions in DMSO)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.

-

PROTAC Treatment:

-

Prepare serial dilutions of the Active PROTAC and the Negative Control in complete medium. A typical concentration range would be 1 nM to 10 µM.

-

Include a vehicle control well treated with the same final concentration of DMSO (typically ≤ 0.1%).

-

Remove the old medium and add the media containing the different PROTAC concentrations or vehicle.

-

Incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with RIPA buffer and Laemmli buffer.

-

Boil samples for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 2: HiBiT Assay for DC50 and Dmax Determination

This protocol is a higher-throughput method that utilizes the NanoLuc Binary Technology (HiBiT) to quantify protein levels in live cells. It requires a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide.

Materials:

-

CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

-

Cell line stably expressing the large NanoLuc subunit (LgBiT)

-

White, opaque 96-well or 384-well plates

-

Active PROTAC and this compound Negative Control (stock solutions in DMSO)

-

Nano-Glo® Live Cell Assay System, containing the LgBiT protein and substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged cells in white, opaque 96-well plates. Allow cells to attach overnight.

-

PROTAC Treatment:

-

Prepare serial dilutions of the Active PROTAC and the Negative Control in culture medium.

-

Include a vehicle control (DMSO).

-

Add the compounds to the respective wells.

-

Incubate for the desired time (e.g., 24 hours).

-

-

Lysis and Detection (Endpoint Assay):

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Mix on a plate shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate-based luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Calculate the percentage of remaining protein for each concentration relative to the vehicle control (set to 100%). The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

-

Plot the percentage of remaining protein (as a percentage of luminescence relative to control) against the logarithm of the PROTAC concentration.

-

Fit a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion